Lycopodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lycopodium is a genus of clubmoss, a primitive vascular plant, which has been used in traditional medicine for centuries. It is a popular remedy for many ailments, and has been used to treat a wide range of conditions including digestive disorders, respiratory conditions, skin diseases, and gynecological problems. In recent years, it has become increasingly popular in the laboratory as a model organism for studying the molecular basis of plant development.

Wissenschaftliche Forschungsanwendungen

Traditional Uses and Pharmacological Potential

Lycopodium species, belonging to the family Pteridophytes, have been used in various traditional medicinal systems. These plants have shown efficacy in treating diseases related to the central nervous system and inflammation-related diseases. Recent studies highlight their potential in treating Alzheimer's disease (AD) due to their neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects. Notably, the this compound alkaloid huperzine A, originally isolated from L. serratum, has been licensed in China for AD treatment and in the United States as a dietary supplement. Additionally, serratane-type triterpenoids from this compound may be candidates for developing anticancer drugs (Wang, Guan, & Fu, 2022).

Acetylcholinesterase and Antioxidant Activities

This compound clavatum and this compound thyoides, used in South American folk medicine for central nervous system conditions, have been investigated for their acetylcholinesterase and antioxidant activities. Alkaloid extracts from these species demonstrated significant inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's related processes, and exhibited antioxidant properties (Konrath et al., 2012).

Anti-Cancer Properties

This compound clavatum extracts have been studied for their potential anti-cancer properties. Lycopodine, a major alkaloid, was found to inhibit the growth of HeLa cells by inducing apoptosis through caspase-3 activation. This suggests its potential in chemotherapy (Mandal et al., 2010).

Modular Growth and Function in Vascular Cryptogam

The modular growth and function of this compound annotinum, a long-lived plant, have been analyzed. This study provides insights into the balance between deterministic and opportunistic growth, critical for interpreting physiological processes in these plants (Callaghan et al., 1986).

Chemical Constituents and Pharmacological Analysis

An extensive analysis of the chemical constituents of this compound clavatum and their pharmacological actions has been performed using UPLC-Q-TOF/MS. This study aids in understanding the complex compounds in this compound and their pharmacological impacts (Li et al., 2019).

This compound in Traditional Chinese Medicine

This compound japonicum, widely distributed in Asia, has been used in traditional Chinese medicine for various treatments. Phytochemical studies have identified alkaloids and serratane triterpenoids as its major components, showing diverse biological activities (Chen, Yang, & Zhang, 2020).

Wirkmechanismus

Target of Action

Lycopodium, a genus of the family Pteridophytes, has been used in traditional medicinal systems to treat various diseases, primarily those related to the central nervous system and inflammation . The primary targets of this compound are believed to be associated with these systems. Notably, rigorous pharmacological and clinical studies have demonstrated its special efficacy in the treatment of Alzheimer’s disease (AD) .

Mode of Action

this compound interacts with its targets primarily through its secondary metabolites, which include this compound alkaloids and serratene triterpenoids . These bioactive ingredients have been shown to possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects . For instance, huperzine A, a this compound alkaloid originally isolated from L. serratum, has been licensed in China as a drug for the treatment of AD .

Biochemical Pathways

The this compound alkaloids are piperidine derivatives, biogenetically derived from lysine . Key enzymes involved in the biosynthesis of these alkaloids include a type III polyketide synthase, which catalyzes a crucial imine-polyketide condensation, and Fe (II)/2-oxoglutarane-dependent dioxygenase (2OGD) enzymes that catalyze pyridine ring-forming desaturation, pyridine ring cleavage, and redox-neutral isomerization .

Pharmacokinetics

Pharmacokinetic studies of this compound alkaloids in rats have shown that these compounds are rapidly absorbed into the blood (Tmax, 0.79–1.58 h), and then also eliminated rapidly (t1/2, 1.27–2.24 h) . This suggests that this compound alkaloids have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting the wide range of its bioactive ingredients. For example, it has been found that this compound extract can stop HeLa cell proliferation by activating caspase-3 and inducing apoptosis . This suggests that this compound may have potential anti-cancer effects.

Action Environment

this compound species are widely distributed in temperate and tropical climates and tropical mountains . The plants thrive in a variety of environments, including high altitude, the highlands, and grassy places . The environmental factors in these habitats could influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Lycopodium species are rich in secondary metabolites, with a total of 508 secondary metabolites reported from the 46 species belonging to the genus this compound . Among these metabolites, this compound alkaloids and serratene triterpenoids represent two major classes of bioactive ingredients . These compounds interact with various enzymes, proteins, and other biomolecules, contributing to the biochemical reactions in which this compound is involved .

Cellular Effects

This compound extracts have been proven to possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, huperzine A, a this compound alkaloid originally isolated from L. serratum, was licensed in China as a drug for the treatment of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in both in vitro and in vivo studies . These studies have provided information on the product’s stability, degradation, and long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, studies have shown that certain dosages of this compound extracts can have neuroprotective effects, while higher doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound compounds are transported and distributed within cells and tissues . This distribution can be influenced by transporters or binding proteins that the compounds interact with .

Subcellular Localization

The subcellular localization of this compound compounds can affect their activity or function . For example, certain compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lycopodium involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione, which is then reacted with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane. This compound is then cyclized to form Lycopodium.", "Starting Materials": [ "Acetylacetone", "Formaldehyde" ], "Reaction": [ "Step 1: Condensation of two molecules of acetylacetone to form 2,4-pentanedione", "Step 2: Reaction of 2,4-pentanedione with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane", "Step 3: Cyclization of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane to form Lycopodium" ] } | |

CAS-Nummer |

8023-70-9 |

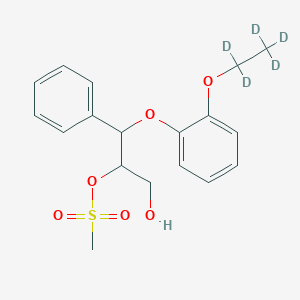

Molekularformel |

C58H63N3O9 |

Molekulargewicht |

946.1 g/mol |

IUPAC-Name |

26,35-dihydroxy-17-[2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]ethyl]-36-methoxy-3'-(1H-pyrrolo[3,2-b]pyrrol-4-ylmethyl)spiro[16-oxa-3-azaheptacyclo[19.11.6.02,10.04,9.022,31.023,28.033,38]octatriaconta-1(32),2(10),4,6,8,33,35,37-octaen-12-yne-29,1'-cyclopentane]-15,19-dione |

InChI |

InChI=1S/C58H63N3O9/c1-68-53-30-44-43(29-52(53)66)46-25-36-32-58(19-16-35(31-58)33-61-21-18-49-50(61)17-20-59-49)47-28-37(63)12-14-42(47)56(36)45(44)27-38(64)26-39(13-10-34-11-15-51(65)54(24-34)69-23-22-62)70-55(67)9-5-3-7-41-40-6-2-4-8-48(40)60-57(41)46/h2,4,6,8,11,15,17-18,20-21,24-25,29-30,35-37,39,42,45,47,56,59-60,62-63,65-66H,7,9-10,12-14,16,19,22-23,26-28,31-33H2,1H3 |

InChI-Schlüssel |

GDOJDJJOSBIYKU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C3=CC4CC5(CCC(C5)CN6C=CC7=C6C=CN7)C8CC(CCC8C4C(C2=C1)CC(=O)CC(OC(=O)CC#CCC9=C3NC1=CC=CC=C91)CCC1=CC(=C(C=C1)O)OCCO)O)O |

Physikalische Beschreibung |

A fine yellow powder; [Merck Index] The powder dispersed in air will ignite as a spectacular fireball (like grain elevator explosions). See http://www.angelo.edu/faculty/kboudrea/demos/lycopodium/lycopodium.htm. |

Synonyme |

CLUB MOSS SPORES; LYCOPODIUM; LYCOPODIUM POWDER; LycopodiumLLLlycopodium; lycopodium oil; Lycopodium from Lycopodium clavatum; Spores of lycopodium clavatum |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)